2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate
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Overview
Description
2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate is an organic compound with the molecular formula C13H14F6O4 and a molecular weight of 348.24 g/mol . It is a clear liquid with a refractive index of 1.4105 and is known for its unique chemical properties due to the presence of multiple fluorine atoms . This compound is often used in various industrial applications, particularly in the field of polymer chemistry.
Preparation Methods
The synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate typically involves a multi-step chemical process. One common method is through the esterification reaction of 1,5-pentanediol with methacrylic acid in the presence of a catalyst . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties such as high thermal stability and chemical resistance.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, leading to the formation of various derivatives.
Addition Reactions: It can participate in addition reactions with other monomers to form copolymers.
Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and nucleophiles for substitution reactions . The major products formed from these reactions are typically high-performance polymers and copolymers .
Scientific Research Applications
2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which are known for their excellent thermal and chemical resistance.
Biomedical Applications: The compound is explored for use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Surface Coatings: It is used in the development of coatings that provide resistance to solvents and environmental degradation.
Adhesives and Sealants: The compound is utilized in the formulation of high-performance adhesives and sealants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The presence of fluorine atoms enhances the compound’s stability and resistance to degradation . The molecular targets and pathways involved include the interaction with free radicals during polymerization and the formation of strong covalent bonds in the polymer matrix .
Comparison with Similar Compounds
Similar compounds to 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate include:
2,2,3,3,4,4-Hexafluoro-1,5-pentyl diacrylate: This compound has similar fluorinated properties but differs in the acrylate functional groups, which can lead to different polymerization behaviors.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: This compound lacks the methacrylate groups and is used more as an intermediate in chemical synthesis.
The uniqueness of this compound lies in its ability to form highly stable and resistant polymers, making it valuable in applications requiring durability and resistance to harsh conditions .
Properties
IUPAC Name |
[2,2,3,3,4,4-hexafluoro-5-(2-methylprop-2-enoyloxy)pentyl] 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6O4/c1-7(2)9(20)22-5-11(14,15)13(18,19)12(16,17)6-23-10(21)8(3)4/h1,3,5-6H2,2,4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQKTWAXEMSAGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(COC(=O)C(=C)C)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380846 |
Source
|
Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918-36-5 |
Source
|
Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,5,5-Tetrahydroperfluoropentyl-1,5-dimethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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